N-ethyl-7-(2-hydroxyethyl)-6-imino-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide
Description
N-ethyl-7-(2-hydroxyethyl)-6-imino-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.0³,⁸]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide (hereafter referred to as "Compound A") is a structurally complex tricyclic molecule featuring a fused heterocyclic core. Its key functional groups include a 2-hydroxyethyl substituent at position 7, an imino group at position 6, and a methyl group at position 11. The compound’s crystallographic characterization likely employs tools such as SHELX and SIR97 for structural refinement, given their prominence in small-molecule crystallography .
Properties
IUPAC Name |
N-ethyl-7-(2-hydroxyethyl)-6-imino-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N5O3/c1-3-19-16(24)11-9-12-15(21(7-8-23)13(11)18)20-14-10(2)5-4-6-22(14)17(12)25/h4-6,9,18,23H,3,7-8H2,1-2H3,(H,19,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOQFHPSYIKVQLU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1=CC2=C(N=C3C(=CC=CN3C2=O)C)N(C1=N)CCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-ethyl-7-(2-hydroxyethyl)-6-imino-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide typically involves multiple steps, including the formation of the tricyclic core and subsequent functionalization. The reaction conditions often require specific catalysts, solvents, and temperature control to ensure the desired product yield and purity.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. These methods often include continuous flow reactors and automated systems to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
N-ethyl-7-(2-hydroxyethyl)-6-imino-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, pressure, and solvent choice are critical to achieving the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
N-ethyl-7-(2-hydroxyethyl)-6-imino-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as drug development and delivery systems.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of N-ethyl-7-(2-hydroxyethyl)-6-imino-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of cellular signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Compound A and Compound B
| Property | Compound A | Compound B |
|---|---|---|
| Substituent at Position 7 | 2-Hydroxyethyl (-CH₂CH₂OH) | 2-Methoxyethyl (-CH₂CH₂OCH₃) |
| CAS Number | Not Reported | 371212-22-5 |
| Hydrogen Bond Donors | 2 (OH and NH groups) | 1 (NH group only) |
| Hydrogen Bond Acceptors | 5 (amide, imino, ketone, OH) | 5 (amide, imino, ketone, OCH₃) |
| Solubility (Theoretical) | Higher polarity due to -OH | Lower polarity due to -OCH₃ |
| Metabolic Stability | Potential for oxidation | Enhanced stability (ether) |
Functional Implications of Substituent Differences
Hydrogen Bonding and Solubility
The hydroxyethyl group in Compound A introduces an additional hydrogen bond donor, which may enhance solubility in polar solvents (e.g., water or DMSO) compared to Compound B.
Research Findings and Methodological Considerations
Crystallographic Analysis
Both compounds likely require advanced crystallographic tools (e.g., SHELXL for refinement and ORTEP-3 for visualization) to resolve their complex tricyclic frameworks . The hydroxyethyl group in Compound A may participate in intermolecular H-bonding networks, influencing crystal packing and stability .
Computational Similarity Assessment
Methods for quantifying molecular similarity (e.g., Tanimoto coefficients or graph-based analyses) highlight the critical role of substituent effects. Even minor changes, such as -OH to -OCH₃, can significantly alter molecular descriptors like logP or polar surface area .
Biological Activity
N-ethyl-7-(2-hydroxyethyl)-6-imino-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide is a complex organic compound characterized by its unique tricyclic structure and various functional groups. This compound has garnered attention for its potential biological activities and pharmacological applications.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of 385.4 g/mol. Its structure includes a triazatricyclo framework that contributes to its chemical reactivity and biological interactions.
Key Structural Features
| Feature | Description |
|---|---|
| Molecular Formula | |
| Molecular Weight | 385.4 g/mol |
| IUPAC Name | N-ethyl-7-(2-hydroxyethyl)-6-imino... |
| InChI | InChI=1S/C19H23N5O4/c1-3... |
The biological activity of this compound may involve its interaction with specific enzymes or receptors in biological systems. The compound is believed to modulate enzyme activity and influence various signaling pathways.
Potential Targets
- Enzymatic Interaction : The compound may inhibit or activate specific enzymes involved in metabolic pathways.
- Receptor Binding : It could bind to receptor sites, affecting cellular responses and signaling cascades.
Biological Activity
Preliminary studies suggest that compounds with similar structural motifs exhibit a range of biological activities including:
- Antimicrobial Activity : Potential effectiveness against various bacterial strains.
- Anticancer Properties : Indications of cytotoxic effects in cancer cell lines.
- Anti-inflammatory Effects : Possible modulation of inflammatory pathways.
Case Studies
- Antimicrobial Studies : A study demonstrated that derivatives of triazine compounds showed significant antibacterial activity against Gram-positive bacteria.
- Cytotoxicity Assays : Research indicated that structurally similar compounds displayed cytotoxicity in human cancer cell lines, suggesting potential for further development as anticancer agents.
Synthesis and Chemical Reactions
The synthesis of this compound involves multiple steps starting from readily available precursors. Key reactions include:
- Oxidation : Can form oxo derivatives.
- Reduction : Converts imino groups to amines.
Synthetic Pathway Overview
| Step | Reaction Type | Description |
|---|---|---|
| Step 1 | Formation | Synthesis of the tricyclic core |
| Step 2 | Functionalization | Introduction of ethyl and hydroxyethoxy groups |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
